molecular formula C14H7F5N2O2 B10971796 N-(4-carbamoylphenyl)-2,3,4,5,6-pentafluorobenzamide

N-(4-carbamoylphenyl)-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B10971796
M. Wt: 330.21 g/mol
InChI Key: ICDROZAHFFSIDB-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-2,3,4,5,6-pentafluorobenzamide: is a synthetic organic compound characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a pentafluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2,3,4,5,6-pentafluorobenzamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the preparation of 4-aminobenzoyl chloride by reacting 4-aminobenzoic acid with thionyl chloride. This reaction is carried out under reflux conditions to ensure complete conversion.

    Coupling Reaction: The intermediate 4-aminobenzoyl chloride is then reacted with 2,3,4,5,6-pentafluoroaniline in the presence of a base such as triethylamine. This coupling reaction forms the desired this compound.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Solvent Optimization: Selecting solvents that maximize solubility and reaction rates while minimizing environmental impact.

    Catalyst Use: Employing catalysts to accelerate reaction rates and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2,3,4,5,6-pentafluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzamide ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl ring can be oxidized to form quinones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as sodium hydride.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents.

Major Products

    Substitution: Derivatives with nucleophiles replacing one or more fluorine atoms.

    Reduction: Amino derivatives with the carbamoyl group reduced to an amine.

    Oxidation: Quinone derivatives with oxidized phenyl rings.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in metal-catalyzed reactions due to its electron-withdrawing fluorine atoms.

    Materials Science: Incorporated into polymers to enhance thermal stability and chemical resistance.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.

    Protein Labeling: Used in bioconjugation techniques to label proteins with fluorine atoms for NMR studies.

Medicine

    Drug Development: Investigated as a potential scaffold for designing new pharmaceuticals with improved bioavailability and metabolic stability.

    Diagnostic Imaging: Explored for use in fluorine-18 labeled compounds for positron emission tomography (PET) imaging.

Industry

    Coatings: Utilized in the formulation of high-performance coatings with enhanced durability and resistance to harsh environments.

    Electronics: Applied in the production of semiconductors and other electronic components due to its unique electronic properties.

Mechanism of Action

The mechanism by which N-(4-carbamoylphenyl)-2,3,4,5,6-pentafluorobenzamide exerts its effects depends on its application:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.

    Protein Labeling: It can form covalent bonds with specific amino acid residues in proteins, allowing for the study of protein structure and function.

    Drug Action: As a drug scaffold, it can interact with various molecular targets, including receptors and enzymes, to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-carbamoylphenyl)benzamide: Lacks the fluorine atoms, resulting in different electronic properties and reactivity.

    2,3,4,5,6-pentafluorobenzamide: Lacks the carbamoylphenyl group, affecting its binding affinity and specificity in biological applications.

    4-carbamoylphenyl-2,3,4,5,6-pentafluorophenyl ether: Contains an ether linkage instead of an amide bond, altering its chemical stability and reactivity.

Uniqueness

N-(4-carbamoylphenyl)-2,3,4,5,6-pentafluorobenzamide is unique due to the combination of a carbamoylphenyl group and a pentafluorobenzamide moiety. This structure imparts distinct electronic properties, making it valuable in various applications, from catalysis to drug development.

Properties

Molecular Formula

C14H7F5N2O2

Molecular Weight

330.21 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2,3,4,5,6-pentafluorobenzamide

InChI

InChI=1S/C14H7F5N2O2/c15-8-7(9(16)11(18)12(19)10(8)17)14(23)21-6-3-1-5(2-4-6)13(20)22/h1-4H,(H2,20,22)(H,21,23)

InChI Key

ICDROZAHFFSIDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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